Cas no 731827-75-1 ([(2,6-Dichloro-3-methylphenyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate)

[(2,6-Dichloro-3-methylphenyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate structure
731827-75-1 structure
Product Name:[(2,6-Dichloro-3-methylphenyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate
CAS No:731827-75-1
MF:C19H18Cl2N2O5S
MW:457.327621936798
CID:6218312
PubChem ID:2412621
Update Time:2025-10-20

[(2,6-Dichloro-3-methylphenyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate Chemical and Physical Properties

Names and Identifiers

    • MLS000417373
    • CHEMBL1600345
    • 731827-75-1
    • EN300-18084502
    • [(2,6-dichloro-3-methylphenyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate
    • SMR000242555
    • Z24396902
    • MLS003915161
    • HMS2543E11
    • [(2,6-Dichloro-3-methylphenyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate
    • Inchi: 1S/C19H18Cl2N2O5S/c1-13-7-8-15(20)19(18(13)21)23-16(24)12-28-17(25)11-22-29(26,27)10-9-14-5-3-2-4-6-14/h2-10,22H,11-12H2,1H3,(H,23,24)/b10-9+
    • InChI Key: SQEARIZIRGNLQE-MDZDMXLPSA-N
    • SMILES: ClC1=C(C)C=CC(=C1NC(COC(CNS(/C=C/C1C=CC=CC=1)(=O)=O)=O)=O)Cl

Computed Properties

  • Exact Mass: 456.0313482g/mol
  • Monoisotopic Mass: 456.0313482g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 689
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 110Ų

[(2,6-Dichloro-3-methylphenyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18084502-0.05g
731827-75-1 90%
0.05g
$212.0 2023-09-19

Additional information on [(2,6-Dichloro-3-methylphenyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate

Recent Advances in the Study of 731827-75-1 and [(2,6-Dichloro-3-methylphenyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate

The chemical compound with the identifier 731827-75-1 and the specific product [(2,6-Dichloro-3-methylphenyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are being investigated for their potential therapeutic applications, particularly in the context of targeted drug design and enzyme inhibition. This research brief aims to summarize the latest findings related to these compounds, highlighting their structural characteristics, biological activities, and potential clinical implications.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 731827-75-1. Preliminary data suggest that this compound exhibits a unique binding affinity for certain protein targets involved in inflammatory pathways. Structural analysis reveals that the presence of specific functional groups in 731827-75-1 may contribute to its selective interaction with these targets. Researchers are particularly interested in exploring its potential as a lead compound for the development of novel anti-inflammatory agents.

The derivative [(2,6-Dichloro-3-methylphenyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate has shown promising results in recent in vitro studies. Its complex structure, featuring both carbamoyl and sulfonamido moieties, appears to confer enhanced stability and bioavailability compared to similar compounds. Current research indicates that this molecule may function as a potent inhibitor of specific enzymes involved in pathological processes, making it a candidate for further investigation in drug development programs.

Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize these compounds with high precision. These analytical methods have provided crucial insights into their conformational dynamics and interaction patterns with biological targets. Additionally, computational modeling approaches have been utilized to predict their binding modes and optimize their molecular structures for improved pharmacological properties.

Recent pharmacological evaluations have demonstrated that both compounds exhibit favorable pharmacokinetic profiles in animal models. Notably, [(2,6-Dichloro-3-methylphenyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate has shown enhanced tissue penetration and prolonged half-life compared to earlier generation compounds. These findings suggest potential advantages in terms of dosing frequency and therapeutic efficacy in clinical applications.

Ongoing research is exploring structure-activity relationships (SAR) to identify key structural features responsible for the biological effects of these compounds. Modification of specific functional groups has yielded derivatives with improved potency and selectivity, providing valuable information for future drug design efforts. The integration of medicinal chemistry and computational biology approaches is expected to accelerate the optimization process.

From a safety perspective, preliminary toxicological assessments indicate that both compounds demonstrate acceptable safety profiles within therapeutic concentration ranges. However, further comprehensive studies are required to fully evaluate their potential side effects and drug-drug interaction profiles before advancing to clinical trials.

The pharmaceutical industry has shown growing interest in these compounds, with several research collaborations and patent applications emerging in recent months. This commercial attention underscores the potential therapeutic value of these molecules and suggests that they may represent promising candidates for future drug development pipelines.

In conclusion, the current body of research on 731827-75-1 and [(2,6-Dichloro-3-methylphenyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate demonstrates their significant potential in pharmaceutical applications. While further investigation is needed to fully understand their mechanisms and optimize their properties, these compounds represent exciting opportunities for the development of novel therapeutic agents targeting various disease pathways.

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